molecular formula C8H17NO B1433152 3-(2-Methylpyrrolidin-2-yl)propan-1-ol CAS No. 1427380-58-2

3-(2-Methylpyrrolidin-2-yl)propan-1-ol

Cat. No. B1433152
M. Wt: 143.23 g/mol
InChI Key: URVMAVWYKUWGMW-UHFFFAOYSA-N
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Description

“3-(2-Methylpyrrolidin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . The IUPAC name for this compound is 3-(1-methyl-2-pyrrolidinyl)-1-propanol .


Molecular Structure Analysis

The InChI code for “3-(2-Methylpyrrolidin-2-yl)propan-1-ol” is 1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Catalytic Applications

  • Transfer Hydrogenation Catalysts: 3-(2-Methylpyrrolidin-2-yl)propan-1-ol derivatives are used in transfer hydrogenation reactions. For instance, ionic liquid-based Ru(II)–phosphinite compounds, involving similar structures, have shown high efficiency in catalyzing the transfer hydrogenation of various ketones, achieving up to 99% conversion (Aydemir et al., 2014).

Medicinal Chemistry

  • Anticancer and Src Kinase Inhibitory Activities: Derivatives of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been synthesized and evaluated as Src kinase inhibitors. Some of these compounds have demonstrated significant inhibitory potency against Src kinase, an enzyme involved in cancer progression, and showed promise in inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).

Organic Synthesis

  • Enantioselective Synthesis of Amino Alcohols: This compound has been used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are valuable in organic synthesis and pharmaceuticals. This synthesis involves proline-catalyzed sequential alpha-aminoxylation and alpha-amination (Jha et al., 2010).

Coordination Chemistry

  • Complex Formation with Transition Metals: Compounds structurally similar to 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been shown to undergo coordination with transition metal ions, leading to the formation of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).

Corrosion Inhibition

  • Inhibitor for Carbon Steel Corrosion: Tertiary amines derived from 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been synthesized and shown to effectively inhibit carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors (Gao et al., 2007).

properties

IUPAC Name

3-(2-methylpyrrolidin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(5-3-7-10)4-2-6-9-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMAVWYKUWGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyrrolidin-2-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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